molecular formula C18H20N4O3 B4967143 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide

2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide

Cat. No. B4967143
M. Wt: 340.4 g/mol
InChI Key: FOXCYCXVNBGXLB-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide (BPN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPN is a small molecule that has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide exerts its biological effects by targeting multiple signaling pathways. For instance, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway involved in cell proliferation and survival. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit various biochemical and physiological effects. For instance, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit antioxidant effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is its small molecular weight, which makes it easy to synthesize and modify. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is also relatively stable and can be stored for an extended period. However, one of the limitations of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is its poor solubility in water, which makes it difficult to work with in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.

Future Directions

There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. One of the most significant areas of research is the development of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide derivatives with improved solubility and pharmacokinetic properties. This will enable the development of more effective 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide-based drugs for the treatment of cancer and other diseases.
Another area of research is the elucidation of the exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. This will provide a better understanding of the biological pathways targeted by 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide and how it exerts its effects.
In conclusion, 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is a promising candidate for biomedical research due to its various biological activities. The synthesis of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is relatively straightforward, and it has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects. However, there is still much to be learned about the mechanism of action of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide, and future research is needed to develop more effective 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide-based drugs.

Synthesis Methods

The synthesis of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide involves the reaction of 5-nitroanthranilic acid with benzyl chloride in the presence of sodium hydroxide to form 5-benzyl-2-nitrobenzoic acid. This is followed by the reaction of the acid with piperazine in the presence of thionyl chloride to form 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide. The yield of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the ratio of reactants.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to exhibit various biological activities that make it a promising candidate for biomedical research. One of the most significant applications of 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide is in the field of cancer research. 2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It achieves this by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
2-(4-benzyl-1-piperazinyl)-5-nitrobenzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c19-18(23)16-12-15(22(24)25)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXCYCXVNBGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Benzylpiperazin-1-yl)-5-nitrobenzamide

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